N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine
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Overview
Description
N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C11H12N2S and a molecular weight of 204.3 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target proteins involved in the survival and replication ofMycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may interfere with pathways essential for the survival and replication ofMycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been reported to exhibit inhibitory activity againstMycobacterium tuberculosis, suggesting that they may lead to the death of these bacteria .
Preparation Methods
The synthesis of N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine typically involves the reaction of 2-mercaptobenzothiazole with cyclopropanamine under specific conditions. One common method involves the use of acid chlorides to facilitate the reaction . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the benzothiazole ring can be modified with different substituents.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as piperidine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antibacterial and antifungal properties.
Materials Science: Benzothiazole derivatives, including this compound, are used in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antibacterial and antifungal activities.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Studied for its potential as a building block in organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines the benzothiazole ring with a cyclopropanamine moiety, providing distinct chemical and biological properties .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)13-11(14-10)7-12-8-5-6-8/h1-4,8,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWLXPWZFXOBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182986-24-8 |
Source
|
Record name | N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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